N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-carbamoylphenylamine with ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like pyridine.
Major Products
Oxidation: Formation of N-(4-hydroxyphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide.
Reduction: Formation of N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-4-nitrobenzamide: Shares the carbamoylphenyl group but differs in the quinoline core.
4-amino-N-(4-carbamoylphenyl)benzamide: Another compound with a carbamoylphenyl group, used in the synthesis of Pigment Yellow 181.
Uniqueness
N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, coupled with the carbamoylphenyl group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-3-23-11-16(18(24)15-10-14(27-2)8-9-17(15)23)20(26)22-13-6-4-12(5-7-13)19(21)25/h4-11H,3H2,1-2H3,(H2,21,25)(H,22,26) |
InChI Key |
VOFBHNYLAZJUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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